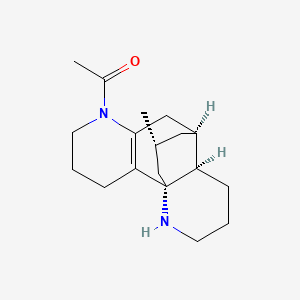
beta-Zeacarotene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-zeacarotene is a cyclic carotene and a carotenoid beta-end group.
Scientific Research Applications
Provitamins A from Corn
Beta-Zeacarotene, along with Beta1-Zeacarotene, was identified as new provitamins A derived from extracts of yellow corn grain and corn gluten. This discovery highlighted the potential of beta-zeacarotene in nutrition and health, specifically as a source of vitamin A (Petzold, Quackenbush, & McQuistan, 1959).
Comparative Studies
Beta-Zeacarotene obtained from Rhodotorula glutinis and frozen yellow corn was compared with synthetic samples. This comparison is crucial for understanding the properties of naturally occurring beta-zeacarotene, which has implications in food science and agriculture (Simpson & Goodwin, 1965).
Enzymatic Function in Arabidopsis
A study on Arabidopsis thaliana identified a cDNA encoding an enzyme, beta-carotene hydroxylase, which converts beta-zeacarotene to hydroxy-beta-zeacarotene. This research is significant for understanding carotenoid biosynthesis in plants and has applications in genetic engineering and agriculture (Sun, Gantt, & Cunningham, 1996).
Biosynthesis in Tomatoes
Research on the effect of dimethyl sulfoxide (DMSO) on tomato fruit revealed the presence and stability of beta-zeacarotene during the ripening process. This study is important for the agricultural sector, particularly in the cultivation and processing of tomatoes (Raymundo, Griffiths, & Simpson, 1967).
Presence in Bovine Ovary
Beta-zeacarotene was also found in a bovine ovary extract, marking its presence and potential role in animal biology. This discovery is relevant for veterinary science and animal nutrition (Gawienowski, Soderstrom, & Tan, 1986).
Inhibition Studies in Microorganisms
A study on Micrococcus roseus demonstrated that certain inhibitors could cause the accumulation of beta-zeacarotene. This research has implications in microbiology and pharmaceuticals, especially in the study of carotenoid biosynthesis pathways (Cooney & Berry, 1981).
Carotenoid Biosynthetic Pathway
An investigation into Neurospora crassa's carotenoid biosynthetic pathway revealed that beta-zeacarotene can accumulate under certain conditions. This study is crucial for understanding fungal biology and could have applications in biotechnology (Harding, Huang, & Mitchell, 1969).
Catalytic Applications in Chemical Reactions
Beta zeolite, including variants like OSDA-free Beta zeolite, demonstrated high activity in various chemical reactions, such as the alkylation of benzene. This research is significant in the field of chemistry and materials science (Baerdemaeker et al., 2013).
Carotenogenesis in Yeasts
Studies on the yeast Phaffia rhodozyma and its biosynthetic pathway of monocyclic carotenoids, including beta-zeacarotene, are important for understanding yeast biology and could have implications in the food industry and biotechnology (An, Cho, & Johnson, 1999).
Carotenoid Content in Chicken Diets
The presence of beta-zeacarotene in the diets of hens and its influence on egg yolk composition were investigated, highlighting its importance in poultry science and nutrition (Schaeffer, Tyczkowski, Parkhurst, & Hamilton, 1988).
properties
Product Name |
beta-Zeacarotene |
|---|---|
Molecular Formula |
C40H58 |
Molecular Weight |
538.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14,16,18-20,22-25,27,29-30H,13,15,17,21,26,28,31H2,1-10H3/b12-11+,22-14+,23-16+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ |
InChI Key |
MICBIPJWKDDGNL-FILYMEKXSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C |
synonyms |
alpha-zeacarotene beta-zeacarotene zeacarotene zeacarotene, (6R)-isomer zeacarotene, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




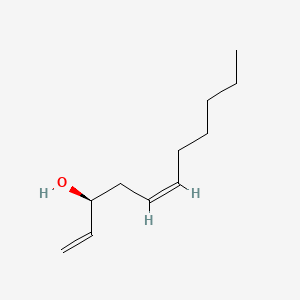
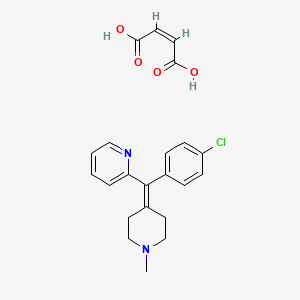
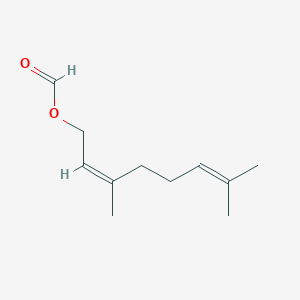
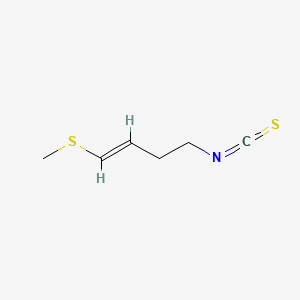
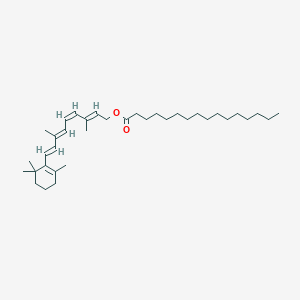

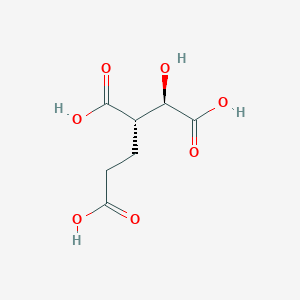

![5-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1235103.png)
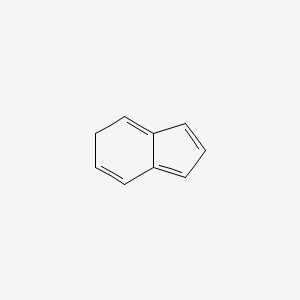
![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235105.png)
